molecular formula C9H6Cl2N2 B8576974 2-(Dichloromethyl)-1,5-naphthyridine

2-(Dichloromethyl)-1,5-naphthyridine

Cat. No.: B8576974
M. Wt: 213.06 g/mol
InChI Key: BOOFDRUICLQCGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Dichloromethyl)-1,5-naphthyridine is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H6Cl2N2

Molecular Weight

213.06 g/mol

IUPAC Name

2-(dichloromethyl)-1,5-naphthyridine

InChI

InChI=1S/C9H6Cl2N2/c10-9(11)8-4-3-6-7(13-8)2-1-5-12-6/h1-5,9H

InChI Key

BOOFDRUICLQCGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(Cl)Cl)N=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-methyl-1,5-naphthyridine (CAS#7675-32-3, Synchem-OHG #CDP146FP1, 998 mg, 6.92 mmol), NCS (1109 mg, 8.31 mmol), and benzoyl peroxide (84 mg, 0.347 mmol) in CCl4 (34 mL) was stirred at reflux for 17 h. The reaction mixture was checked by TLC (100% EtOAc). Volatiles were removed under reduced pressure and the residue was partitioned between EtOAc and saturated aqueous sodium bicarbonate. The organic layer was washed with brine, dried (MgSO4), and filtered. The filtrate was concentrated under reduced pressure and the residue was purified by column chromatography on an Analogix IF-280 (Agilent SF15-24 g, 7:3 to 3:7 hexane/EtOAc). Fractions #7-8 were combined and concentrated under reduced pressure to give the undesired byproduct, 2-(dichloromethyl)-1,5-naphthyridine, as an off-white solid (113 mg, 7.7% yield). Fractions #12-18 were combined and concentrated under reduced pressure to give the desired 2-(chloromethyl)-1,5-naphthyridine as an off-white solid (472 mg, 38.2%). 1H NMR (300 MHz, CDCl3) δ 8.99 (dd, J=4.2, 1.6, 1H), 8.45 (d, J=8.8, 1H), 8.38 (ddd, J=8.5, 1.5, 0.8, 1H), 7.85 (d, J=8.7, 1H), 7.66 (dd, J=8.6, 4.2, 1H), 4.86 (s, 2H). MS (DCI—NH3) m/z=179 (M+H)+, m/z=196 (M+NH4)+, m/z=213 (M+NH4+NH3)+.
Quantity
998 mg
Type
reactant
Reaction Step One
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Quantity
1109 mg
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reactant
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84 mg
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reactant
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Quantity
34 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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